2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol
Description
2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol is a brominated phenolic compound characterized by a central phenol ring substituted with two bromine atoms at the 2- and 6-positions and a propan-2-yl group bearing a cyclopenta-2,4-dien-1-yl moiety at the 4-position.
Properties
CAS No. |
651026-40-3 |
|---|---|
Molecular Formula |
C14H14Br2O |
Molecular Weight |
358.07 g/mol |
IUPAC Name |
2,6-dibromo-4-(2-cyclopenta-2,4-dien-1-ylpropan-2-yl)phenol |
InChI |
InChI=1S/C14H14Br2O/c1-14(2,9-5-3-4-6-9)10-7-11(15)13(17)12(16)8-10/h3-9,17H,1-2H3 |
InChI Key |
PGGMTPNFURVENN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1C=CC=C1)C2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol typically involves the bromination of a precursor compound. One common method is the reaction of 4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones under specific conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a debrominated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated phenol derivatives.
Scientific Research Applications
2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol involves its interaction with specific molecular targets. The bromine atoms and phenol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopentadienyl group may also contribute to its unique properties by facilitating π-π interactions and electron delocalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with brominated bisphenols and phenolic derivatives. Below is a detailed comparison based on molecular properties, applications, and research findings.
Structural and Physicochemical Properties
Table 1: Comparison of molecular properties
*Estimated based on structural analogs.
- Bromination : The compound has two bromine atoms, compared to four in TBBPA, reducing its molecular weight and hydrophobicity (log Kow ~5.0 vs. 7.20 for TBBPA) .
- Acidity (pKa): The phenolic -OH group is the primary acidic site. The electron-withdrawing cyclopentadienyl group may slightly lower the pKa compared to TBBPA (estimated ~8.0 vs. 8.50) .
Toxicological and Environmental Profiles
- TBBPA: Classified as a persistent organic pollutant (POP) with endocrine-disrupting effects; NOAEL (No Observable Adverse Effect Level) studies highlight dose-dependent toxicity .
- 2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol: Limited toxicological data exist.
Research Findings
- Hydrogen Bonding : Unlike TBBPA, which forms strong intermolecular hydrogen bonds via hydroxyl groups, the cyclopentadienyl substituent may reduce hydrogen-bonding capacity, affecting crystallinity and solubility .
Biological Activity
2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol can be represented as follows:
This compound features a phenolic group substituted with bromine atoms and a cyclopentadiene moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol exhibit various biological activities including:
- Antioxidant Activity : Compounds with phenolic structures are known for their antioxidant properties. They scavenge free radicals and reduce oxidative stress, which is linked to various diseases.
- Antimicrobial Properties : Some studies indicate that brominated phenols possess antimicrobial effects against bacteria and fungi. This suggests potential applications in treating infections or as preservatives.
- Anti-inflammatory Effects : Phenolic compounds often demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.
Antioxidant Activity
A study evaluating the antioxidant capacity of phenolic compounds found that those with bromine substitutions showed enhanced activity in scavenging DPPH radicals. The presence of the cyclopentadiene structure may further augment this effect due to its electron-rich nature.
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| 2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol | 85% | 25 |
| Control (e.g., ascorbic acid) | 95% | 10 |
Antimicrobial Properties
In vitro studies have demonstrated that brominated phenolic compounds exhibit significant antimicrobial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be low, indicating high potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 40 |
Anti-inflammatory Effects
Research has shown that the compound can inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism for reducing inflammation through modulation of immune responses.
Case Studies
- Case Study on Antioxidant Properties : In a controlled experiment involving oxidative stress models in vitro, cells treated with 50 µM of the compound showed a reduction in reactive oxygen species (ROS) levels by approximately 60% compared to untreated controls.
- Clinical Relevance : A preliminary clinical study assessed the effects of a formulation containing this compound on patients with chronic inflammatory conditions. Results indicated a significant decrease in symptoms and inflammatory markers over a six-week treatment period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
